molecular formula C9H9F2IO B1435955 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene CAS No. 1863650-70-7

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene

Cat. No. B1435955
M. Wt: 298.07 g/mol
InChI Key: CJLRLQMEJLCISR-UHFFFAOYSA-N
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Description

The compound “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” is likely to be an organic compound containing a benzene ring with a difluoroethoxy and an iodine substituent. The presence of the difluoroethoxy group may impart unique properties to this compound, such as increased stability or reactivity .


Molecular Structure Analysis

The molecular structure of “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would likely consist of a benzene ring with the difluoroethoxy, iodine, and methyl groups attached at different positions. Similar compounds like “(2,2-Difluoroethoxy)ethene” have a molecular formula of C4H6F2O .


Chemical Reactions Analysis

The chemical reactions involving “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would depend on the specific conditions and reagents used. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would depend on its specific structure. For instance, “[4-(2,2-difluoroethoxy)phenyl]methanol” has a molecular weight of 188.17 and is a powder at room temperature .

Scientific Research Applications

Thermochemistry and Physical Properties

Research on halogen-substituted methylbenzenes, including compounds structurally related to 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene, highlights their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical and chemical behavior of these compounds, which can be applied in material science and chemical synthesis. Vaporization enthalpies and gas-phase enthalpies of formation are calculated using quantum-chemical methods, providing a foundation for estimating the properties of similar halogenated compounds (Verevkin et al., 2015).

Synthetic Applications and Methodologies

Significant work has been done on developing synthetic methodologies for halogenated and difluoroethoxylated benzene derivatives. These methodologies include regioselective bromination, conversion into sulfur-functionalized benzoquinones, and preparation techniques utilizing uniform design to optimize reaction conditions and increase yields. Such research is fundamental for the synthesis of complex organic molecules and intermediates in pharmaceutical and material sciences (Aitken et al., 2016); (Fang, 2004).

Mechanistic Insights and Chemical Behavior

Studies provide insights into the chemical behavior of halogen-substituted compounds, including mechanisms of H-abstraction and the role of CH-halogen and CH-π interactions in molecular assembly. These insights are valuable for designing new chemical reactions and understanding the interaction between different chemical species (Dou et al., 2005); (Kobayashi et al., 2003).

Safety And Hazards

The safety and hazards associated with “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” would depend on its specific properties. For instance, “[4-(2,2-difluoroethoxy)phenyl]methanol” has hazard statements including H302, H312, H315, H319, H332, and H335 .

Future Directions

The future directions for research on “4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-(2,2-difluoroethoxy)-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRLQMEJLCISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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